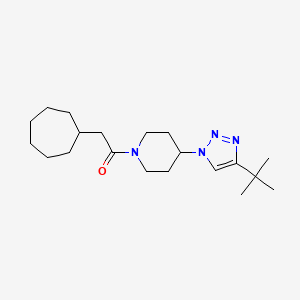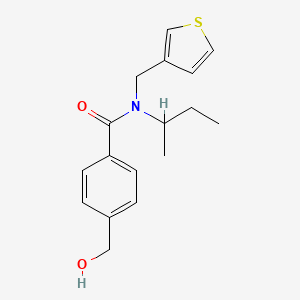
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It was developed by Takeda Pharmaceuticals and is currently in clinical trials for the treatment of lymphoma and other types of cancer.
Wirkmechanismus
The mechanism of action of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine involves the inhibition of BTK, which is a key player in the B-cell receptor (BCR) signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, which are the cells that give rise to lymphoma and other types of cancer. By inhibiting BTK, 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine can disrupt BCR signaling and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine has been shown to have potent anti-tumor activity in preclinical studies. It can induce apoptosis in cancer cells and inhibit tumor growth in animal models of lymphoma and other types of cancer. 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine is its high selectivity for BTK. This makes it a potentially safer and more effective alternative to other BTK inhibitors, which can have off-target effects and cause toxicity. However, one limitation of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine is its relatively short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine. One direction is to further investigate its potential use in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to develop more potent and selective BTK inhibitors based on the structure of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine. Finally, the clinical trials of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine are ongoing, and the results of these trials will provide important information on its safety and efficacy in humans.
Conclusion
In conclusion, 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its high selectivity for BTK makes it a potentially safer and more effective alternative to other BTK inhibitors. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential clinical applications.
Synthesemethoden
The synthesis of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine involves a multi-step process that starts with the reaction of tert-butyl azidoacetate with cycloheptylacetyl chloride to produce the intermediate compound. This intermediate compound is then reacted with piperidine to form the final product, 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine.
Wissenschaftliche Forschungsanwendungen
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine has been extensively studied for its potential use in the treatment of lymphoma and other types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-2-cycloheptylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O/c1-20(2,3)18-15-24(22-21-18)17-10-12-23(13-11-17)19(25)14-16-8-6-4-5-7-9-16/h15-17H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSDHWQNUIQHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=N1)C2CCN(CC2)C(=O)CC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [4-({[(2-chlorobenzyl)thio]acetyl}amino)piperidin-1-yl]acetate](/img/structure/B5906767.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]butanamide](/img/structure/B5906769.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5906802.png)
![(1,1-dimethyl-2-morpholin-4-ylethyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5906810.png)
amino](4-methoxy-3,5-dimethylphenyl)acetic acid](/img/structure/B5906812.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)

![(2-furylmethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-morpholin-4-ylethyl)amine](/img/structure/B5906849.png)
![3,6-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B5906852.png)